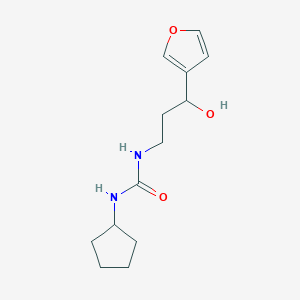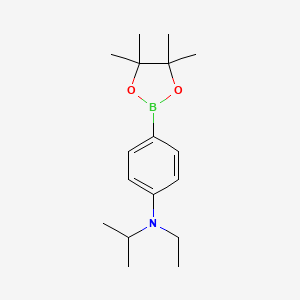
1-Cyclopentyl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea involves a multi-step process that includes nucleophilic and electrophilic substitution reactions followed by an oxidation step. The compound is then characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction to confirm its structure . Although the provided data does not directly discuss the synthesis of "1-Cyclopentyl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea", the methods used for the synthesis of the related compound could potentially be adapted for its synthesis, considering the structural similarities between phenyl and furanyl groups.
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea was optimized using Density Functional Theory (DFT) and the results were found to be consistent with the structure determined by single-crystal X-ray diffraction. This suggests that the DFT calculations are reliable for predicting the molecular structure of similar compounds. The frontier molecular orbitals were also calculated, which are crucial for understanding the physicochemical properties and reactivity of the molecule .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, the synthesis of furo[3,4-b]benzofuran-1(3H)-ones via catalytic carbonylative double cyclization is discussed . This reaction involves 2-(3-hydroxy-1-yn-1-yl)phenols, CO, and oxygen in the presence of a palladium catalyst and proceeds selectively in an ionic liquid solvent. This method could potentially be relevant for the synthesis or modification of furanyl-containing urea derivatives, such as the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be inferred from their molecular structures and the electronic properties of their frontier molecular orbitals. The spectroscopic characterization techniques provide detailed information about the molecular vibrations, electronic configurations, and chemical environments within the molecule . However, specific physical properties such as melting point, solubility, and stability of "this compound" are not provided in the data.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Novel Bicyclic Nucleosides
A study reported the synthesis of a novel bicyclic nucleoside structure, showcasing the potential of furan derivatives in creating nucleoside analogs for oligonucleotide synthesis. This research highlights the application in modifying nucleic acid structures for therapeutic and biochemical studies (Kvaernø, Wightman, & Wengel, 2001).
Catalytic Reduction of Biomass-Derived Furanic Compounds
The catalytic reduction of furanic compounds, such as furfural, is crucial for producing bio-based chemicals and fuels. This research underscores the role of furan derivatives in the development of sustainable chemical processes (Nakagawa, Tamura, & Tomishige, 2013).
Bioactive Compounds and Materials
Furan Derivatives from Cordyceps cicadae
The isolation of new furan derivatives from Cordyceps cicadae mycelia exemplifies the exploration of natural products for potential medicinal applications. These compounds add to the diversity of bioactive molecules derived from natural sources (Zhang & Xuan, 2008).
Synthesis of Active Metabolites
Research on the stereoselective synthesis of active metabolites of potent kinase inhibitors showcases the application of furan and urea derivatives in developing targeted therapies (Chen et al., 2010).
Chemical Transformations and Catalysis
Gold-Catalyzed Reactions for Spirocyclic Furans
The study on gold-catalyzed reactions of 1-(3-hydroxypropynyl)cycloalkanol derivatives for producing spirocyclic furans highlights the utility of furan derivatives in facilitating complex chemical transformations (Yeom, Yoon, & Shin, 2007).
Propiedades
IUPAC Name |
1-cyclopentyl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12(10-6-8-18-9-10)5-7-14-13(17)15-11-3-1-2-4-11/h6,8-9,11-12,16H,1-5,7H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTQRLQPALYAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)
![8-ethoxy-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2551561.png)


![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)
![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2551573.png)


![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)